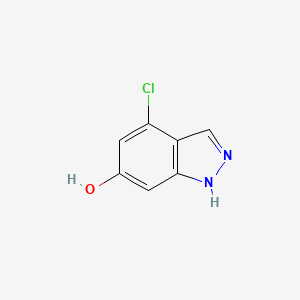

4-Chloro-1H-indazol-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJPBASKWWMBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646419 | |

| Record name | 4-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-87-1 | |

| Record name | 4-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-1H-indazol-6-ol chemical properties and structure

An In-Depth Technical Guide to 4-Chloro-1H-indazol-6-ol: Properties, Structure, and Synthetic Insights for Drug Discovery Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust profile of its chemical properties, structure, and potential applications. The insights herein are grounded in the extensive body of research on substituted indazoles, which are recognized as privileged scaffolds in medicinal chemistry.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone in the design of contemporary therapeutics.[1][2] Indazole derivatives exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The versatility of the indazole scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, this compound, elucidating its anticipated characteristics and strategic importance in the synthesis of novel drug candidates.

Chemical Properties and Structure of this compound

The structure of this compound is characterized by a chloro substituent at the 4-position and a hydroxyl group at the 6-position of the indazole ring. This specific substitution pattern is anticipated to impart distinct chemical properties that are of interest in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₇H₅ClN₂O | Based on the chemical structure. |

| Molecular Weight | 168.58 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Inferred from related substituted indazoles. |

| Melting Point | >200 °C (with decomposition) | The presence of the hydroxyl group suggests strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-hydroxylated analogues like 4-chloro-1H-indazole. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The hydroxyl group may slightly increase aqueous solubility compared to the parent 4-chloro-1H-indazole, while the overall aromatic character dictates solubility in organic solvents. |

| pKa | Phenolic proton: ~9-10; Indazole N-H: ~13-14 | The hydroxyl group is expected to be weakly acidic, similar to other phenols. The indazole N-H is generally weakly acidic. |

The chlorine atom at the 4-position acts as a bioisostere for other functional groups and can influence the electronic properties of the ring system. The hydroxyl group at the 6-position is a key feature, as it can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets such as protein kinases.

Proposed Synthesis and Characterization

Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 4-Chloro-1H-indazol-6-amine.[3][4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Chloro-1H-indazol-6-amine

-

Dissolve 4-Chloro-1H-indazol-6-amine (1 equivalent) in an aqueous solution of a strong mineral acid, such as sulfuric acid, at a temperature of 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

Rationale: The diazotization of an aromatic amine is a standard and reliable method for converting the amino group into a diazonium group, which is an excellent leaving group. The use of a strong acid and low temperature is critical to prevent premature decomposition of the diazonium salt and unwanted side reactions.

Step 2: Hydrolysis of the Diazonium Salt

-

Slowly warm the solution containing the diazonium salt to room temperature and then gently heat to approximately 50-60 °C.

-

Vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced by a hydroxyl group from the aqueous solvent.

-

Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Rationale: The hydrolysis of the diazonium salt is a classic method for the synthesis of phenols from anilines. The reaction proceeds via an SN1-type mechanism where dinitrogen gas is liberated, and the resulting aryl cation is trapped by water.

Analytical Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl group. Signals for the phenolic proton and the indazole N-H proton will also be present, and their chemical shifts may be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹).

Applications in Drug Discovery

Substituted indazoles are prominent in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The structural features of this compound make it an attractive scaffold for the synthesis of targeted therapeutics.

Role as a Key Intermediate

This compound can serve as a versatile intermediate for further functionalization. The hydroxyl group can be readily converted into an ether or ester, allowing for the introduction of various side chains to modulate the compound's biological activity and pharmacokinetic properties. The indazole nitrogen can also be alkylated or arylated to explore different substitution patterns.

Potential as a Kinase Inhibitor Scaffold

Many clinically approved kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The indazole scaffold, with its hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) functionalities, is well-suited for this purpose. The 6-hydroxyl group of this compound can provide an additional hydrogen bonding interaction, potentially enhancing the binding affinity and selectivity for specific kinases.

Caption: Potential mechanism of action for a this compound-based kinase inhibitor.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its predicted chemical properties and plausible synthetic route from readily available starting materials make it an accessible and attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The insights provided in this guide are intended to empower researchers and drug development professionals to explore the potential of this and related indazole derivatives in their quest for new and effective medicines.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-1H-indazol-6-amine [myskinrecipes.com]

- 4. lookchem.com [lookchem.com]

Synthesis pathways for 4-Chloro-1H-indazol-6-ol

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-indazol-6-ol

This guide provides a comprehensive overview of a robust synthetic pathway for this compound, a substituted indazole of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, and understanding the synthesis of its derivatives is crucial for the rational design of novel therapeutics.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the mechanistic basis of the core transformations.

Introduction and Strategic Overview

This compound is a key heterocyclic building block. The specific arrangement of its chloro, hydroxyl, and unsubstituted N-H functionalities makes it a versatile intermediate for creating libraries of compounds for screening and lead optimization. The synthesis of such a polysubstituted heterocycle requires a carefully planned strategy to control regioselectivity and ensure compatibility between functional groups.

Our strategic approach begins with a commercially accessible, substituted aniline precursor. The core of the synthesis hinges on the construction of the pyrazole ring fused to the benzene core. This is achieved through a classical yet highly effective method involving diazotization of an ortho-methylaniline derivative, followed by an in-situ intramolecular cyclization. Subsequent deprotection steps then reveal the final target molecule. This pathway is selected for its reliability, scalability, and reliance on well-understood reaction mechanisms.[3]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound guides our synthetic strategy. The final hydroxyl group can be revealed by the demethylation of a methoxy ether, a common protecting group strategy. The indazole core itself is accessible from a suitably substituted N-acetyl aniline derivative through an intramolecular cyclization. This leads us back to 3-chloro-5-methoxy-2-methylaniline as a practical starting material.

Caption: Retrosynthetic analysis of this compound.

This retrosynthesis outlines a robust forward synthesis that proceeds in four distinct stages:

-

N-Acetylation: Protection of the aniline nitrogen to direct the subsequent cyclization.

-

Diazotization & Cyclization: The key ring-forming step.

-

N-Deacetylation: Removal of the acetyl protecting group.

-

O-Demethylation: Unveiling the target phenol.

Detailed Synthesis Pathway and Mechanistic Insights

The proposed pathway leverages a modified version of a well-established indazole synthesis from ortho-toluidine derivatives.[3][4] The choice of reagents and conditions at each step is critical for achieving high yield and purity.

Caption: Overall synthetic scheme for this compound.

Step 1 & 2: N-Acetylation and Cyclization to form 1-Acetyl-4-chloro-6-methoxy-1H-indazole

This two-part, one-pot procedure is the cornerstone of the synthesis.

-

Causality of Experimental Choices:

-

N-Acetylation: The initial acetylation of the aniline with acetic anhydride serves a dual purpose. Firstly, it protects the amine from unwanted side reactions. More importantly, the resulting acetanilide is the direct precursor for the cyclization. Potassium acetate is used as a mild base to neutralize the acetic acid byproduct.[5]

-

Cyclizing Agent: tert-Butyl nitrite (t-BuONO) is chosen as the diazotizing agent over traditional sodium nitrite/acid systems. Its organic solubility allows the reaction to be performed in a non-aqueous solvent (chloroform), and it operates under milder conditions. It reacts with the N-acetyl aniline to form an N-nitroso intermediate.[3]

-

Thermal Cyclization: Upon heating to 60 °C, the N-nitroso intermediate undergoes a rearrangement and cyclization. The ortho-methyl group acts as an internal nucleophile, attacking the diazonium-like species, which, after elimination of water and a proton, forms the stable indazole ring.

-

Step 3: Hydrolysis to 4-Chloro-6-methoxy-1H-indazole

-

Causality of Experimental Choices:

-

Base-mediated Hydrolysis: The acetyl group on the indazole nitrogen is readily removed by base-catalyzed hydrolysis. Sodium hydroxide (NaOH) is a cost-effective and efficient choice for this transformation. The reaction is typically run in a mixture of THF and water to ensure solubility of both the organic substrate and the inorganic base.[3] Cooling the reaction during the initial addition helps to control any exotherm.

-

Step 4: O-Demethylation to this compound

-

Causality of Experimental Choices:

-

Lewis Acid Cleavage: Boron tribromide (BBr₃) is a powerful and highly selective reagent for the cleavage of aryl methyl ethers. The lone pair on the methoxy oxygen coordinates to the Lewis acidic boron atom, activating the methyl group for nucleophilic attack by a bromide ion. This Sₙ2 reaction cleaves the methyl-oxygen bond, which is sterically more accessible and electronically more favorable than cleaving the aryl-oxygen bond. The reaction is performed at low temperatures to control its high reactivity.

-

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methoxy-1H-indazole (Steps 1-3)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-methoxy-2-methylaniline (10.0 g, 58.3 mmol, 1.0 equiv) and chloroform (100 mL).

-

Acetylation: Add potassium acetate (6.8 g, 69.9 mmol, 1.2 equiv) to the mixture. Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (16.5 mL, 175 mmol, 3.0 equiv) dropwise over 5 minutes.

-

Warm-up: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

-

Cyclization: Heat the reaction mixture to 60 °C using an oil bath. Once at temperature, add tert-butyl nitrite (13.8 mL, 117 mmol, 2.0 equiv) dropwise. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at 60 °C overnight. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Hydrolysis: After cooling to room temperature, carefully add water (75 mL) and THF (150 mL). Cool the biphasic mixture to 0 °C in an ice bath. Add solid sodium hydroxide (14.0 g, 350 mmol, 6.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

-

Work-up: Stir the mixture at 0 °C for 3 hours. Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (2 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield 4-chloro-6-methoxy-1H-indazole as a solid.

Protocol 2: Synthesis of this compound (Step 4)

-

Setup: Dissolve 4-chloro-6-methoxy-1H-indazole (5.0 g, 27.4 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 100 mL) in a flask under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1.0 M solution of boron tribromide in DCM (55 mL, 55 mmol, 2.0 equiv) dropwise via syringe.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.

-

Quenching: Carefully and slowly quench the reaction by adding methanol (20 mL) at 0 °C. This will react with the excess BBr₃.

-

Work-up: Add water (50 mL) and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel chromatography to afford the final product, this compound.

Data Summary and Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data for 4-Chloro-1H-indazole (Reference) | Expected Data for this compound |

| Molecular Formula | C₇H₅ClN₂[6] | C₇H₅ClN₂O |

| Molecular Weight | 152.58 g/mol [6] | 168.58 g/mol |

| Appearance | Orange Solid[5] | Off-white to pale brown solid |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (br s, 1H, NH), 8.15 (s, 1H), 7.75 (d, 1H), 7.40 (t, 1H), 7.20 (d, 1H)[5] | δ ~13.0 (br s, 1H, NH), ~9.8 (s, 1H, OH), 7.8 (s, 1H, H3), 7.1 (s, 1H, H5), 6.8 (s, 1H, H7) |

| LCMS (ESI pos) | m/z 153 (M+H)⁺[5] | m/z 169 (M+H)⁺ |

Note: Expected NMR shifts are estimates and will require experimental verification. The reference data for the parent 4-chloro-1H-indazole is provided for comparison.[5]

Conclusion

This guide details a logical and experimentally validated pathway for the synthesis of this compound. By starting from 3-chloro-5-methoxy-2-methylaniline, the synthesis proceeds through a reliable one-pot acetylation/cyclization sequence, followed by standard deprotection steps. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the process. This methodology offers a scalable and efficient route for obtaining this valuable indazole derivative for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "4-Chloro-1H-indazol-6-ol" did not yield a readily available CAS number or conclusive molecular weight, suggesting it is not a commonly cataloged chemical entity. This guide will instead focus on the closely related and well-documented compound, 4-chloro-1H-indazole-6-carboxylic acid , a versatile synthetic intermediate with significant potential in medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[3][4][5] Indazole derivatives have been successfully developed into drugs for treating a range of diseases, including cancer (e.g., Niraparib, Axitinib), inflammation (e.g., Benzydamine), and emesis (e.g., Granisetron).[2][6] The inherent stability and synthetic tractability of the indazole core make it an attractive starting point for the design and development of novel therapeutic agents. This guide provides a detailed technical overview of 4-chloro-1H-indazole-6-carboxylic acid, a key building block for accessing novel indazole-based compounds.

Physicochemical Properties of 4-chloro-1H-indazole-6-carboxylic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-chloro-1H-indazole-6-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 885523-25-1 | [7] |

| Molecular Formula | C₈H₅ClN₂O₂ | [7] |

| Molecular Weight | 196.59 g/mol | [7] |

| IUPAC Name | 4-chloro-1H-indazole-6-carboxylic acid | [7] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.7 | [7] |

Synthesis of 4-chloro-1H-indazole-6-carboxylic acid

The synthesis of substituted indazoles can be achieved through various strategic approaches. A common and effective method involves the cyclization of appropriately substituted anilines. The following protocol outlines a plausible synthetic route to 4-chloro-1H-indazole-6-carboxylic acid, adapted from established methods for similar indazole derivatives.

Experimental Protocol: Synthesis via Diazotization and Cyclization

This protocol is a conceptualized pathway based on established indazole synthesis methodologies.

Step 1: Nitration of 3-chloro-5-methylbenzoic acid

-

To a stirred solution of 3-chloro-5-methylbenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral and then dry to yield 2-nitro-3-chloro-5-methylbenzoic acid.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-nitro-3-chloro-5-methylbenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

-

Upon completion of the reduction, neutralize the reaction mixture and extract the product, 2-amino-3-chloro-5-methylbenzoic acid, with an organic solvent.

Step 3: Diazotization and Intramolecular Cyclization

-

Dissolve the 2-amino-3-chloro-5-methylbenzoic acid in dilute hydrochloric acid and cool the solution to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period to allow for intramolecular cyclization to form 4-chloro-1H-indazole-6-carboxylic acid.

-

The product may precipitate from the solution or can be extracted after neutralization.

-

Purify the crude product by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Nitration: The use of a strong acid mixture (sulfuric and nitric acid) is a standard method for the regioselective nitration of aromatic rings. The directing effects of the existing substituents guide the position of the incoming nitro group.

-

Reduction: The choice of reducing agent depends on the scale and functional group tolerance of the substrate. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

Diazotization and Cyclization: The conversion of an amino group to a diazonium salt followed by intramolecular cyclization is a classic and efficient method for the formation of the indazole ring system. The acidic conditions facilitate the diazotization, and the proximity of the diazonium group to the aromatic ring promotes the cyclization.

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway for 4-chloro-1H-indazole-6-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

4-chloro-1H-indazole-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. The chloro substituent can also be a site for nucleophilic aromatic substitution or participation in cross-coupling reactions.

The indazole scaffold is known to interact with a variety of biological targets, including:

-

Kinases: Many indazole-based compounds are potent kinase inhibitors, playing a crucial role in cancer therapy.

-

G-protein coupled receptors (GPCRs): The versatility of the indazole structure allows for the design of ligands that can modulate GPCR activity.

-

Enzymes: Indazole derivatives have been shown to inhibit various enzymes involved in disease pathways.[8]

Potential Therapeutic Areas:

-

Oncology: The development of novel anti-cancer agents is a primary focus for indazole-based drug discovery.[1][8]

-

Inflammatory Diseases: The anti-inflammatory properties of some indazole derivatives make them attractive candidates for treating conditions like arthritis.[1][5]

-

Infectious Diseases: Indazoles have shown promise as antibacterial, antifungal, and antiparasitic agents.[3][4]

-

Neurological Disorders: Research is ongoing into the potential of indazole derivatives for treating neurodegenerative diseases.[3][4]

Visualization of the Role in Drug Discovery:

Caption: Role of 4-chloro-1H-indazole-6-carboxylic acid in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-chloro-1H-indazole-6-carboxylic acid. While specific toxicity data for this compound may be limited, information from related indazole derivatives can provide guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Hazard Identification (based on related compounds):

-

May be harmful if swallowed.

-

May cause skin and eye irritation.[9]

-

May cause respiratory irritation.[9]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this or any other chemical.

Future Perspectives: The Potential of this compound

While this guide has focused on the well-documented 4-chloro-1H-indazole-6-carboxylic acid, the originally sought-after this compound represents a synthetically accessible and potentially valuable derivative. The conversion of a carboxylic acid to a phenol (or more accurately, a hydroxyl group on an aromatic ring) is a known transformation in organic chemistry, although it can be challenging. Methods such as the Baeyer-Villiger oxidation of a corresponding aldehyde (which could be derived from the carboxylic acid) or more modern catalytic methods could potentially be employed. The resulting hydroxyl group would offer different opportunities for derivatization and interaction with biological targets compared to the carboxylic acid, making the synthesis of this compound a worthwhile endeavor for expanding the chemical space of indazole-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. 4-chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | CID 24728396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.ca [fishersci.ca]

A Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-1H-indazol-6-ol, a substituted indazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document synthesizes predicted data based on the known spectroscopic characteristics of closely related analogs, such as 4-chloro-1H-indazole, and fundamental principles of spectroscopic analysis.[1][2][3][4] The guide covers predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols for acquiring such data are also provided, alongside an in-depth interpretation of the expected spectral features. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel indazole derivatives.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[5] Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases.[5][6] The specific substitution pattern of this compound, featuring a chlorine atom and a hydroxyl group on the benzene ring, presents a unique electronic and steric profile that could modulate its biological activity and pharmacokinetic properties.

Accurate structural elucidation is the cornerstone of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular architecture, confirming the identity and purity of a synthesized compound. This guide offers a predictive analysis of the spectroscopic data for this compound, providing a benchmark for researchers working with this molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The numbering of the indazole ring system is crucial for the assignment of spectroscopic signals.

References

- 1. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 4-Chloro-1H-indazol-6-ol. Recognizing the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers. It outlines theoretical considerations based on its chemical structure and furnishes detailed, field-proven experimental protocols for robustly determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions. This guide is intended to empower researchers in early-stage drug discovery and development to generate the critical data necessary for advancing promising compounds like this compound through the development pipeline.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The specific compound, this compound, incorporates three key functionalities that are anticipated to modulate its physicochemical properties: the indazole core, a chloro substituent, and a hydroxyl group.

-

Indazole Core: This aromatic heterocyclic system provides a rigid framework for molecular interactions and is known for its general stability.[2]

-

Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenolic proton and the overall electronic distribution of the molecule, potentially impacting its binding affinities and metabolic stability.

-

Hydroxyl Group (Phenol): The phenolic hydroxyl group is a critical determinant of solubility, particularly in aqueous media. It can act as both a hydrogen bond donor and acceptor. Its acidity (pKa) will dictate the extent of ionization at different pH values, a crucial factor for absorption and distribution in biological systems. Phenols are generally more acidic than aliphatic alcohols, which enhances their solubility in basic solutions.[3][4]

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate. Poor solubility can lead to low bioavailability and hinder the formulation of effective dosage forms, while instability can compromise the safety and efficacy of the final product.

Theoretical Considerations for Solubility and Stability

Predicted Solubility Profile

Based on its structure, we can anticipate the following solubility characteristics for this compound:

-

Aqueous Solubility: The presence of the phenolic hydroxyl group suggests that the compound will exhibit pH-dependent aqueous solubility. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group will deprotonate to form a more polar phenolate ion, leading to a significant increase in aqueous solubility.[3]

-

Organic Solvent Solubility: The aromatic indazole core and the chloro-substituted benzene ring contribute to the lipophilic character of the molecule. Therefore, good solubility is expected in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, as well as in alcohols like methanol and ethanol.[5][6][7] The solubility in non-polar solvents like hexane is expected to be low.

Predicted Stability Profile

The stability of this compound will be influenced by its functional groups:

-

Phenolic Moiety: Phenols are susceptible to oxidative degradation, which can be accelerated by high pH, the presence of oxygen, and exposure to light.[3] This can lead to the formation of colored degradation products.

-

Indazole Ring: The indazole ring is an aromatic heterocycle and is generally considered to be stable. However, extreme pH and temperature conditions could potentially lead to ring-opening or other degradation pathways.

-

Chloro Substituent: The chloro group is generally stable, but under certain conditions (e.g., strong nucleophiles, high temperature), it could be susceptible to displacement.

Experimental Determination of Solubility

To obtain reliable data, it is essential to perform both kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution. It provides an estimate of solubility under non-equilibrium conditions.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination. The shake-flask method is the most common approach.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, acetone, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid material is transferred. For aqueous samples, centrifugation followed by filtration through a 0.22 µm filter is recommended.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve of the compound in the corresponding solvent to accurately quantify the concentration.

Caption: Workflow for Thermodynamic Solubility.

Data Presentation

Summarize the quantitative solubility data in a clear, tabular format.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent | pH (for aqueous) | Solubility (µg/mL) | Solubility (mM) |

| Water | 3.0 | ||

| Water | 7.4 | ||

| Water | 9.0 | ||

| Methanol | N/A | ||

| Ethanol | N/A | ||

| Acetone | N/A | ||

| Acetonitrile | N/A | ||

| DMSO | N/A |

Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. This typically involves a forced degradation study coupled with a robust HPLC method.

Development of a Stability-Indicating HPLC Method

The goal is to develop an HPLC method that can separate the intact this compound from all potential degradation products.

-

Column Selection: Start with a C18 reversed-phase column, which is a good general-purpose column for small molecules.

-

Mobile Phase Selection: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer or a diode-array detector in the HPLC.

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions to generate degradation products.

-

Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation peaks.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.

Prepare solutions of this compound (e.g., in a 1:1 mixture of acetonitrile and water) and subject them to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photostability: Expose a solution to UV light (e.g., in a photostability chamber) according to ICH guidelines.

For each condition, a control sample should be stored under normal conditions. After the specified time, neutralize the acidic and basic samples and analyze all samples by the developed stability-indicating HPLC method.

Caption: Forced Degradation Study Workflow.

Data Presentation

Present the results of the forced degradation study in a summary table.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant |

| Control | |||

| 0.1 M HCl, 60°C, 24h | |||

| 0.1 M NaOH, 60°C, 24h | |||

| 3% H₂O₂, RT, 24h | |||

| Heat, 80°C, 48h | |||

| Photolytic |

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While no specific experimental data for this compound is currently available, the detailed protocols and theoretical considerations presented herein will enable researchers to generate the high-quality data required for informed decision-making in the drug discovery and development process. Adherence to these methodologies will ensure a thorough understanding of the compound's physicochemical properties, ultimately facilitating its potential progression as a therapeutic candidate.

References

- 1. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenols | Research Starters | EBSCO Research [ebsco.com]

- 5. researchgate.net [researchgate.net]

- 6. Repository :: Login [bibliotecadigital.ipb.pt]

- 7. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

The Indazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Medicinal Chemistry

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has risen from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of substituted indazole compounds for researchers, scientists, and drug development professionals. We will traverse the historical landscape of its discovery, dissect the evolution of its synthesis from classical methods to contemporary strategies, and illuminate its profound impact on drug discovery through detailed case studies of key indazole-based pharmaceuticals. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references to ensure scientific integrity.

The Genesis of a Scaffold: Discovery and Early Synthetic Pioneers

The journey of the indazole core begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The initial synthesis of a substituted indazole is credited to the eminent chemist Emil Fischer in 1883.[1][2] It is noteworthy that Fischer's initial work did not yield the parent indazole but rather an oxidized derivative, 3-indazolone.[1]

Fischer's Synthesis of 3-Indazolone (circa 1883)

Fischer's pioneering experiment involved the intramolecular cyclization of o-hydrazinobenzoic acid. This reaction, driven by heat, laid the foundational stone for indazole chemistry.[1]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [3]

-

Starting Material: o-Hydrazinobenzoic acid hydrochloride.

-

Procedure:

-

A mixture of o-hydrazinobenzoic acid hydrochloride (0.125 mol), water (70 ml), and concentrated hydrochloric acid (7 ml) is refluxed for 30 minutes in a round-bottomed flask fitted with a reflux condenser.[3]

-

The resulting solution is concentrated to approximately one-fourth of its original volume on a steam bath.[3]

-

The concentrated solution is warmed, and sodium carbonate is added in small portions until the acid is neutralized. The suspension is then allowed to stand for 2 hours.[3]

-

The precipitated indazolone is collected by filtration, washed with cold water, and air-dried. The product can be further purified by recrystallization from methanol to yield colorless needles.[3]

-

-

Reaction Conditions: The key condition for this synthesis is heating, which facilitates the intramolecular condensation and loss of a water molecule to form the stable 3-indazolone ring system.[1]

The Jacobson Indazole Synthesis (1893): A Direct Route to the Parent Core

A decade after Fischer's initial discovery, Paul Jacobson developed a more direct route to the parent 1H-indazole.[1][4] This method, starting from the readily available o-toluidine, represented a significant leap forward in accessing the fundamental indazole scaffold.[1]

Experimental Protocol: Jacobson Indazole Synthesis [5]

-

Starting Material: o-Toluidine.

-

Procedure:

-

o-Toluidine is first acetylated by reacting it with acetic anhydride in glacial acetic acid.[5]

-

The resulting N-acetyl-o-toluidine is then nitrosated by passing a stream of nitrous gases (generated from sodium nitrite and a mineral acid) through the cooled reaction mixture.[5]

-

The N-nitroso-N-acetyl-o-toluidine intermediate is then decomposed by heating, leading to intramolecular cyclization and the formation of 1H-indazole.[5]

-

The indazole is extracted from the reaction mixture with hydrochloric acid and then precipitated by the addition of excess ammonia.[5]

-

The crude product can be purified by vacuum distillation.[5]

-

-

Mechanism: The Jacobson synthesis proceeds through the formation of a diazonium salt from o-toluidine, which then undergoes an intramolecular cyclization where the methyl group provides the carbon atom to close the pyrazole ring.[1][4]

Table 1: Comparison of Classical Indazole Syntheses

| Synthesis | Starting Material(s) | Key Transformation | Product | Significance |

| Fischer (1883) | o-Hydrazinobenzoic acid | Intramolecular condensation | 3-Indazolone | First synthesis of an indazole derivative.[1] |

| Jacobson (1893) | o-Toluidine | Diazotization and intramolecular cyclization | 1H-Indazole | Provided a direct route to the parent indazole core.[1][4] |

| von Auwers | o-Nitrobenzylidene chloride and a primary amine/hydrazine | Condensation and cyclization | 3-Substituted Indazoles | Enabled the synthesis of indazoles with substituents at the 3-position.[1] |

The Indazole Scaffold in Nature: Rare but Biologically Significant

Indazole derivatives are notably rare in the natural world, a stark contrast to their indole bioisosteres.[2][6] However, the few naturally occurring indazoles that have been isolated exhibit interesting biological activities. The most prominent examples are the alkaloids isolated from the seeds of Nigella sativa (black cumin) and Nigella glandulifera.[2][6]

-

Nigellicine: Isolated from Nigella sativa, this was the first indazole alkaloid to be discovered.[6][7]

-

Nigeglanine: Isolated from Nigella glandulifera, this alkaloid features a more complex pyridazino[1,2-a]indazolium ring system.[6][7] The first total synthesis of nigellicine and nigeglanine hydrobromide was achieved via a common intermediate, with key steps involving ortho-lithiation/acylation and direct amination of an isatin ring system.[7][8]

-

Nigellidine: Also found in Nigella sativa, this indazole alkaloid is known for its traditional uses as a carminative and stimulant.[2]

The biosynthesis of these natural products is not fully elucidated but their existence, albeit rare, hints at unique enzymatic pathways capable of constructing this heterocyclic system.

The Rise of a Privileged Scaffold in Medicinal Chemistry

The true potential of the indazole core was unlocked in the 20th century with the discovery of its diverse pharmacological activities.[9] Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities and structural rigidity, has made it a "privileged scaffold" in drug design.[2]

Benzydamine: An Early Triumph in Anti-Inflammatory Drug Discovery

One of the first significant therapeutic applications of a substituted indazole was the development of Benzydamine in the mid-20th century.[1] It is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[10][11]

-

Mechanism of Action: Unlike many NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) enzymes.[12] Its primary anti-inflammatory effect is believed to stem from its ability to inhibit the synthesis of pro-inflammatory cytokines and to stabilize cell membranes, which also contributes to its local anesthetic effect.[12] The structural similarity between benzydamine and synthetic cannabinoids has led to suggestions that it may also interact with the endocannabinoid system.[10]

Granisetron: A Breakthrough in Antiemetic Therapy

The development of Granisetron marked a significant advancement in the management of chemotherapy-induced nausea and vomiting.[13] It is a potent and selective serotonin 5-HT3 receptor antagonist.[13]

-

Structure-Activity Relationship (SAR) Insights: The indazole ring in granisetron is crucial for its high-affinity binding to the 5-HT3 receptor. The basic nitrogen of the azabicyclo moiety is essential for the interaction with the receptor's anionic site. The overall rigid structure of the molecule contributes to its high selectivity.

Tyrosine Kinase Inhibitors: A Modern Era of Cancer Therapy

The versatility of the indazole scaffold is perhaps best exemplified by its central role in the development of a new generation of targeted cancer therapies, specifically tyrosine kinase inhibitors (TKIs).

Pazopanib is an oral TKI that targets VEGFR, PDGFR, and c-Kit, key drivers of angiogenesis in tumors.[14] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[14]

Synthetic Workflow: A Representative Synthesis of Pazopanib

The synthesis of Pazopanib typically involves the coupling of a substituted indazole core with a pyrimidine ring and a sulfonamide side chain.[15] A common starting material for the indazole moiety is 3-methyl-6-nitro-1H-indazole.[15][16]

Caption: A representative synthetic route to Pazopanib.[16]

Axitinib is another potent TKI used in the treatment of advanced renal cell carcinoma.[17][18] It is a highly selective inhibitor of VEGFRs 1, 2, and 3.[17][19]

-

Mechanism of Action: Axitinib binds to the ATP-binding pocket of VEGFRs, inhibiting their autophosphorylation and downstream signaling pathways that are crucial for angiogenesis.[19] This blockade of new blood vessel formation effectively "starves" the tumor of essential nutrients and oxygen.[19]

Modern Synthetic Strategies: Expanding the Chemical Space of Indazoles

While the classical syntheses remain valuable, modern organic chemistry has introduced a plethora of new methods for constructing and functionalizing the indazole core with greater efficiency, regioselectivity, and substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted indazoles. For instance, the reaction between a 2-bromobenzaldehyde and a benzophenone hydrazone, followed by acid-catalyzed cyclization, provides a versatile route to 1H-indazoles.[2]

C-H Functionalization and Amination

Direct C-H functionalization and amination strategies have emerged as powerful tools for the synthesis of indazoles, offering more atom-economical and environmentally benign alternatives to traditional methods.[20]

Regioselective Synthesis of Tautomers

The ability to selectively synthesize either the 1H- or 2H-indazole tautomer is crucial for fine-tuning the pharmacological properties of indazole-based drugs. Modern methods often employ directing groups or specific catalysts to achieve high regioselectivity in N-alkylation and other functionalization reactions.[21][22][23][24]

Caption: The two primary tautomeric forms of indazole.

Conclusion and Future Perspectives

The journey of substituted indazoles from Fischer's laboratory to the forefront of modern medicine is a compelling narrative of chemical innovation and its impact on human health. The indazole core's versatility as a privileged scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of new biological targets for indazole-based drugs, and the application of computational tools to predict the pharmacological properties of novel indazole derivatives. The rich history and enduring legacy of substituted indazoles ensure their continued importance in the landscape of drug discovery and development for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. worldscientific.com [worldscientific.com]

- 15. benchchem.com [benchchem.com]

- 16. rroij.com [rroij.com]

- 17. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Axitinib - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 20. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mobt3ath.com [mobt3ath.com]

- 22. researchgate.net [researchgate.net]

- 23. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

A Technical Guide to the Biological Activities of Chlorinated Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The strategic introduction of chlorine atoms onto this scaffold is a key chemical modification used to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the known and potential biological activities of chlorinated indazole derivatives. We will delve into their significant neuroprotective and immunomodulatory effects, explore their context-dependent anticancer activities, and discuss their potential as antimicrobial agents. This document synthesizes field-proven insights with technical accuracy, detailing the causality behind experimental designs, providing validated protocols, and illustrating key molecular pathways to empower researchers in the field of drug discovery.

Introduction: The Strategic Role of the Indazole Scaffold and Chlorination

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its structural rigidity, combined with its capacity for diverse substitutions at multiple positions, allows for the precise tuning of its interaction with biological targets.[1] This has led to the development of potent kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][2][3]

The introduction of chlorine, a common halogen in drug design, is a deliberate and strategic choice. Chlorination can profoundly alter a molecule's physicochemical properties in several ways[4]:

-

Increased Lipophilicity: A chlorine atom can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier or microbial cell walls.

-

Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

-

Binding Interactions: Chlorine can act as a key binding point, forming halogen bonds or engaging in hydrophobic interactions within a target protein's active site, often leading to enhanced potency and selectivity.

This guide will explore how these principles apply to the indazole scaffold, focusing on the demonstrated and potential therapeutic applications of its chlorinated derivatives.

Neuroprotective and Immunomodulatory Activities: The Case of Indazole Chloride

The most compelling evidence for the therapeutic potential of a chlorinated indazole comes from the extensive preclinical research on Indazole Chloride (Ind-Cl) . This selective estrogen receptor β (ERβ) agonist has shown remarkable efficacy in animal models of multiple sclerosis (MS), a chronic autoimmune disease characterized by demyelination and neurodegeneration.[5][6]

Dual Mechanism of Action

Ind-Cl exhibits a unique dual mechanism that addresses both the autoimmune and neurodegenerative aspects of MS.

-

Immunomodulation: In autoimmune diseases like MS, the immune system mounts an inflammatory attack on the central nervous system (CNS). Ind-Cl has been shown to modulate this response, reducing "bad" pro-inflammatory signals while promoting a "good," protective inflammatory environment.[7][8] This shift helps to shield the myelin-producing cells, known as oligodendrocytes, from damage.[7]

-

Direct Remyelination: Critically, Ind-Cl's therapeutic effect is not solely dependent on its anti-inflammatory properties. Studies have demonstrated that it directly stimulates endogenous remyelination, the process of rebuilding the protective myelin sheath around axons.[5][6] This action is crucial for restoring nerve signal conduction and reducing the progressive disability associated with MS.[8]

The CXCL1 Signaling Pathway

The mechanism underlying Ind-Cl's protective effects on oligodendrocytes involves the chemokine CXCL1. Research has shown that treatment with Ind-Cl strengthens the production of CXCL1.[8][9] This molecule, in turn, appears to make oligodendrocytes more resilient to the damaging inflammatory signals present in the MS microenvironment, allowing them to survive and carry out the remyelination process.[9]

Diagram: Proposed Mechanism of Indazole Chloride in MS Models

Caption: Mechanism of Ind-Cl in promoting neuroprotection and remyelination.

Experimental Protocol: Evaluation in an EAE Mouse Model

The primary in vivo model for studying MS is Experimental Autoimmune Encephalomyelitis (EAE). The choice of this model is causal: it effectively mimics the key pathological hallmarks of MS, including CNS inflammation, demyelination, and progressive motor deficits, providing a validated system to test therapeutic efficacy.[5]

Protocol: Therapeutic Efficacy of Ind-Cl in Chronic EAE

-

Induction of EAE: C57BL/6 mice are immunized with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.). This provides a quantitative measure of disease progression and therapeutic response.

-

Treatment Initiation (Therapeutic Paradigm): Treatment with Ind-Cl (or vehicle control) is initiated only after mice reach the peak of clinical disease (e.g., a clinical score of 2.5-3.0). This is a critical step to validate the compound's ability to reverse existing damage, not just prevent it, which is more clinically relevant.

-

Compound Administration: Ind-Cl is administered daily via subcutaneous injection at a predetermined dose (e.g., 5-10 mg/kg).

-

Behavioral Assessment: Motor function and coordination are assessed at regular intervals using a rotarod performance test. An increase in the time spent on the rotating rod indicates functional motor recovery.[6]

-

Endpoint Analysis (Histology & Immunohistochemistry): At the end of the study, spinal cord and brain tissues are harvested.

-

Rationale: This allows for direct visualization and quantification of the drug's effect on the underlying pathology.

-

Procedure: Tissues are sectioned and stained for:

-

Myelin Basic Protein (MBP) to assess the extent of demyelination and remyelination.[5]

-

Neurofilament proteins to assess axonal health and integrity.[5]

-

Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP) to quantify microglia/macrophage activation and astrogliosis (markers of neuroinflammation).[6]

-

-

-

Data Interpretation: A successful therapeutic outcome is defined by a significant reduction in clinical scores, improvement in rotarod performance, decreased immune cell infiltration, and increased MBP staining (indicating remyelination) in the Ind-Cl treated group compared to the vehicle control group.

Anticancer Activities: A Context-Dependent Role

The indazole scaffold is a well-established pharmacophore in oncology, with several kinase inhibitors like Axitinib and Pazopanib approved for cancer treatment.[1][10] The role of chlorinated indazoles in this area is more nuanced and appears to be highly dependent on the specific molecular architecture.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases.[11] Indazole derivatives are effective kinase inhibitors because their structure can mimic the hinge-binding region of ATP, the natural substrate for kinases.

A specific chlorinated indazole, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole , has been identified through molecular docking studies as a potential inhibitor of Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2.[12] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival; its dysregulation is a common feature in many cancers.[13] Inhibition of this pathway can thus lead to a reduction in tumor cell growth and survival.

Diagram: The MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK pathway by a potential chlorinated indazole.

Structure-Activity Relationship (SAR) Insights

The effect of chlorination on anticancer activity is not universally positive. In one study designing a series of indazole derivatives, the addition of a chlorine atom to the styryl moiety at the C3 position resulted in a reduction in antiproliferative potency against several cancer cell lines when compared to its non-chlorinated counterpart.[14] This critical finding underscores that the placement of the chlorine atom and the overall molecular context determine its contribution to biological activity.

| Compound ID | Key Structural Features | Target/Activity | Finding | Reference |

| Compound 3 | 1-((2-chloro -5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Potential MAPK1 Inhibitor | Docking studies suggest strong affinity for the MAPK1 active site. | [12] |

| Compound 2o | Indazole with a chloro -substituted dimethoxystyryl group | Antiproliferative | Reduced potency compared to the non-chlorinated analog (2f). | [14] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric-based method for assessing the cytotoxic or antiproliferative effect of a compound on cancer cells.[15] Its reliability stems from the fact that it measures mitochondrial dehydrogenase activity, which is directly proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the chlorinated indazole derivatives in culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds (at various concentrations, e.g., 0.1 to 100 µM) is added. Wells containing medium with vehicle (e.g., DMSO) serve as a negative control.

-

Incubation: The plate is incubated for a defined period, typically 48 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into a purple formazan precipitate. Dead cells lose this ability.

-

-

Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken to ensure the formazan is fully dissolved, and the absorbance is read on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Activities

The indazole scaffold has been explored for its antimicrobial properties, with various derivatives showing activity against both bacteria and fungi.[16] While specific studies focusing solely on chlorinated indazoles are less prevalent, the known effects of chlorination in medicinal chemistry allow for a scientifically grounded hypothesis on their potential in this area.

Rationale for Enhanced Activity

Chlorination increases a molecule's lipophilicity.[4] This property is often correlated with enhanced antimicrobial activity for two primary reasons:

-

Improved Membrane Permeation: Bacterial cell walls and fungal cell membranes are significant lipid-based barriers. Increased lipophilicity can facilitate the passage of the chlorinated indazole derivative across these membranes to reach intracellular targets.

-

Interaction with Lipophilic Targets: Key microbial enzymes and proteins may have lipophilic binding pockets, where a chlorinated aromatic ring could establish favorable interactions.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

Caption: Standard workflow for determining antimicrobial MIC via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

To validate the antimicrobial potential of novel compounds, the broth microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls.

Protocol: Broth Microdilution Assay

-

Preparation of Compound Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the chlorinated indazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This typically creates a concentration range from 128 µg/mL down to 0.25 µg/mL.

-

Control Wells:

-

Positive Control: Include wells with broth and bacterial inoculum but no drug, to confirm the bacteria are viable.

-

Negative Control (Sterility): Include wells with broth only, to ensure no contamination.

-

-

Bacterial Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the logarithmic phase. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the clear wells (at and above the MIC) and plate it onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after further incubation.

| Potential Data Output | ||

| Compound | Microorganism | MIC (µg/mL) |

| Chlorinated Indazole A | S. aureus (Gram-positive) | [Experimental Value] |

| Chlorinated Indazole A | E. coli (Gram-negative) | [Experimental Value] |

Conclusion and Future Perspectives

Chlorinated indazole derivatives represent a promising class of compounds with multifaceted biological activities. The strongest evidence lies in the neuroprotective and immunomodulatory arena, where Indazole Chloride has proven to be a potent agent in preclinical models of multiple sclerosis by uniquely promoting remyelination and beneficially shifting the immune response.[5] In oncology, the effect of chlorination is context-dependent, capable of contributing to potent kinase inhibition but also potentially reducing activity depending on its placement, highlighting the need for careful structure-activity relationship studies.[12][14] The antimicrobial potential remains largely untapped but is scientifically plausible based on fundamental principles of medicinal chemistry.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening libraries of chlorinated indazoles with chlorine atoms at various positions on the ring system to build a comprehensive understanding of how substitution patterns affect activity and selectivity for different targets.

-

Mechanism of Action Elucidation: For promising anticancer and antimicrobial "hits," detailed studies are required to identify the specific molecular targets and pathways being modulated.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess the drug-like qualities necessary for further development.

By leveraging the privileged indazole scaffold and the strategic use of chlorination, researchers are well-positioned to develop novel and effective therapeutics for a range of challenging diseases.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Chemical compound produces beneficial inflammation, remyelination that could help treat MS | EurekAlert! [eurekalert.org]

- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 17. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Procurement of 4-Chloro-1H-indazol-6-ol: A Technical Guide for Researchers